molecular formula C10H14N2O B188927 Phenyl-t-butylnitrosoamine CAS No. 24642-84-0

Phenyl-t-butylnitrosoamine

Cat. No. B188927
Key on ui cas rn: 24642-84-0
M. Wt: 178.23 g/mol
InChI Key: RYNVJEJSRDCKMF-UHFFFAOYSA-N
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Patent
US07208517B1

Procedure details

Phenyl-t-butylamine (6 g, 0.04 mol) was treated with conc.HCl (5 ml) and a solution of NaNO2(6.4 g, 2.4 eq.) in 20 ml of water was added slowly. The resulting mixture was stirred for 2 hr at r.t. to produce an oily layer which was extracted with EtOAc, washed with brine, and dried over Na2SO4.Yield 6 g (85%). This nitrosoamine was used for the next step without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[N:13]([O-])=[O:14].[Na+]>O>[C:1]1([N:7]([C:8]([CH3:11])([CH3:10])[CH3:9])[N:13]=[O:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(C)(C)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
6.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 hr at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce an oily layer which
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
This nitrosoamine was used for the next step without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)N(N=O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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